2-Chlorophenol, isoBOC
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Overview
Description
2-Chlorophenol, isoBOC, is an aromatic compound with the chemical formula C11H13ClO3. It is a derivative of phenol where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its strong, unpleasant odor and is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenol, isoBOC, can be synthesized through several methods. One common approach involves the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, this compound, is produced using large-scale chlorination processes. The phenol is reacted with chlorine gas in a controlled environment, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenol, isoBOC, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to chlorocyclohexanol.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorocyclohexanol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Chlorophenol, isoBOC, has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing other chlorinated compounds.
Biology: Studied for its effects on microbial degradation and environmental impact.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The mechanism of action of 2-Chlorophenol, isoBOC, involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. The compound can also generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
2-Chlorophenol, isoBOC, is compared with other chlorophenols such as 4-chlorophenol and 2,4-dichlorophenol. While all these compounds share similar chemical structures, this compound, is unique due to its specific substitution pattern, which influences its reactivity and applications.
List of Similar Compounds
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Properties
IUPAC Name |
(2-chlorophenyl) 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSRYKBSPYLETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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